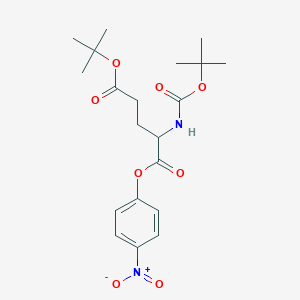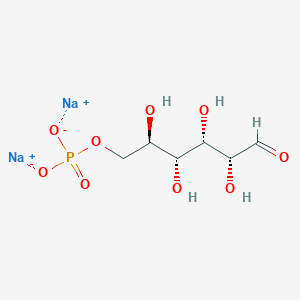
D-Glucose 6-phosphate (disodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose 6-phosphate (disodium salt): is an organic compound with the molecular formula C6H14NaO9P. It is a phosphorylated sugar that plays a crucial role in cellular metabolism. This compound is a key intermediate in both the glycolysis and pentose phosphate pathways, making it essential for energy production and biosynthesis in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : D-Glucose 6-phosphate (disodium salt) can be synthesized by reacting D-glucose 6-phosphate with sodium bicarbonate. The reaction proceeds as follows: [ \text{D-Glucose 6-phosphate} + \text{Sodium bicarbonate} \rightarrow \text{D-Glucose 6-phosphate (disodium salt)} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction typically occurs under mild conditions, with the reactants dissolved in water .
Industrial Production Methods: : In industrial settings, D-Glucose 6-phosphate (disodium salt) is produced through enzymatic phosphorylation of glucose using hexokinase or glucokinase, followed by neutralization with sodium hydroxide to form the disodium salt. This method ensures high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: D-Glucose 6-phosphate (disodium salt) can undergo oxidation to form 6-phosphogluconate in the presence of glucose-6-phosphate dehydrogenase.
Reduction: It can be reduced to form sorbitol-6-phosphate under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+.
Reduction: Specific reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 6-Phosphogluconate.
Reduction: Sorbitol-6-phosphate.
Substitution: Various substituted glucose derivatives.
Applications De Recherche Scientifique
Chemistry
- Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology
- Plays a vital role in cellular metabolism, particularly in glycolysis and the pentose phosphate pathway.
- Used in studies related to metabolic disorders and enzyme deficiencies.
Medicine
- Investigated for its potential in treating glucose-6-phosphate dehydrogenase deficiency.
- Used in diagnostic assays for metabolic diseases.
Industry
- Employed in the production of biofuels and bioplastics through microbial fermentation processes.
- Utilized in the synthesis of various biochemical reagents .
Mécanisme D'action
D-Glucose 6-phosphate (disodium salt) exerts its effects primarily through its role as a substrate for various enzymes. In glycolysis, it is converted to fructose-6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphogluconate and NADPH. These pathways are crucial for energy production, biosynthesis, and maintaining redox balance in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose 1-phosphate: Another phosphorylated glucose derivative involved in glycogen synthesis and breakdown.
Fructose 6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Sorbitol-6-phosphate: A reduced form of glucose-6-phosphate involved in the polyol pathway.
Uniqueness: : D-Glucose 6-phosphate (disodium salt) is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical molecule for cellular metabolism and energy production .
Propriétés
Formule moléculaire |
C6H11Na2O9P |
|---|---|
Poids moléculaire |
304.10 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
Clé InChI |
VQLXCAHGUGIEEL-FAOVPRGRSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


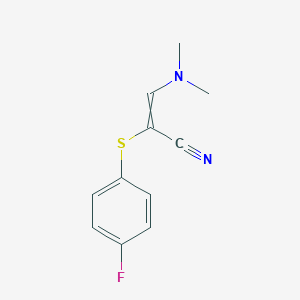


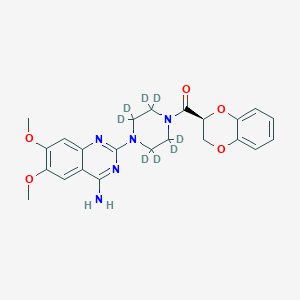
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
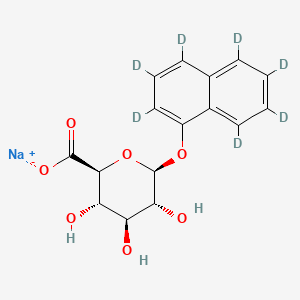
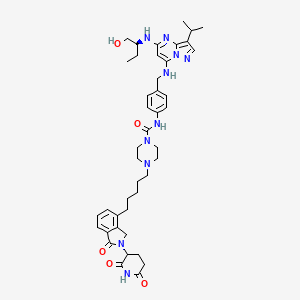
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
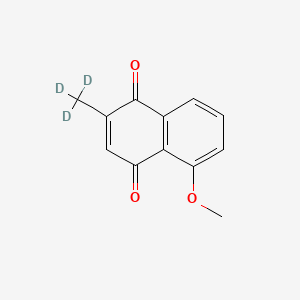
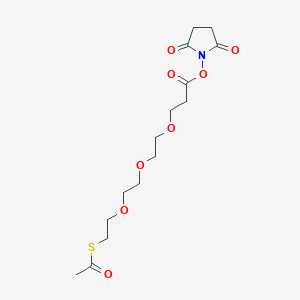
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
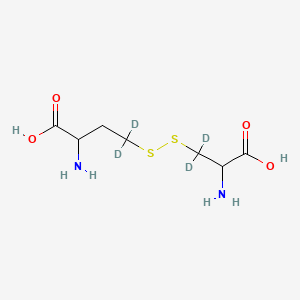
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
